molecular formula C11H15NO2 B1354721 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine CAS No. 54879-74-2

2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine

Cat. No. B1354721
CAS RN: 54879-74-2
M. Wt: 193.24 g/mol
InChI Key: BLRLENKSGYQRKH-UHFFFAOYSA-N
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Description

2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, also known as 2,2-dimethoxy-N-methyl-1-ethanamine, is an organic compound consisting of a methylene group attached to a nitrogen atom and two methoxy groups attached to a carbon atom. This compound is used in a variety of scientific research applications, and is of particular interest due to its ability to interact with a wide range of biological molecules.

Scientific Research Applications

Neurochemical Pharmacology

2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine and related compounds have been studied for their action as agonists at 5-HT2A receptors, a characteristic associated with hallucinogenic activity. These compounds demonstrate a biochemical pharmacology consistent with hallucinogenic effects and little psychostimulant activity (Eshleman et al., 2018).

Analytical Characterization in Drug Testing

The compound and its derivatives have been identified in blotter papers seized from the drug market, emphasizing the importance of analytical characterization in forensic science and drug testing (Zuba & Sekuła, 2013).

Metabolic Pathways and Cytochrome P450 Enzymes

Research into the metabolism of compounds like 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine has highlighted the involvement of cytochrome P450 enzymes. This understanding is crucial for predicting drug interactions and understanding pharmacokinetics (Nielsen et al., 2017).

Synthesis and Antioxidant Activities

The synthesis of new chemicals, including derivatives of 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, and their evaluation for antioxidant properties, is an area of active research in medicinal chemistry (Sancak et al., 2012).

Toxicological Studies

Studies have been conducted to assess the toxicological profiles of related compounds, especially in the context of cardiac effects, which is critical for understanding the safety and risks associated with these substances (Yoon et al., 2019).

Corrosion Inhibition in Materials Engineering

Research into cadmium(II) Schiff base complexes, which includes structures related to 2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine, has found applications in corrosion inhibition on mild steel. This demonstrates the compound's relevance beyond pharmacology, extending to materials engineering (Das et al., 2017).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-8,11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRLENKSGYQRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509850
Record name (E)-N-(2,2-Dimethoxyethyl)-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethoxy-N-(phenylmethylene)-1-ethanamine

CAS RN

54879-74-2
Record name (E)-N-(2,2-Dimethoxyethyl)-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a three neck round bottom flask, equipped with a cold water condenser, 20 g of water and 21.2 g of benzaldehyde were added. The reactants were mixed using a magnetic stirrer at room temperature for 3 minutes. Aminoacetaldehyde dimethyl acetal (21 g) was added to the reaction flask in one portion, followed by vigorous stirring for 2.5 hours. The agitation was stopped and the reaction mixture was allowed to stand for at least 15 minutes. The lower aqueous layer was separated and discard. The upper layer was collected and washed with saturated sodium chloride solution. The organic layer was collected and dried over magnesium sulfate to give 20.4 g of product. 1H NMR (300 Hz, CDCl3, ppm): 8.26 (1H, s), 7.65 (2H, m), 7.40 (3H, m), 4.66 (1H, t, J=5.3 Hz), 3.77 (2H, d,d, J=5.3 Hz, J=1.5 Hz), 3.39 (6H, s).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
solvent
Reaction Step Two

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